molecular formula C18H14F3NO2 B11413852 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11413852
M. Wt: 333.3 g/mol
InChI Key: LZZYGCQFNWDORG-UHFFFAOYSA-N
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Description

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

One common method for constructing the benzofuran core is through the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . The acetamide group can be introduced through standard amide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Chemical Reactions Analysis

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other benzofuran derivatives, such as:

The unique combination of the benzofuran core and the trifluoromethyl group in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3NO2/c1-11-6-7-13-12(10-24-16(13)8-11)9-17(23)22-15-5-3-2-4-14(15)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,23)

InChI Key

LZZYGCQFNWDORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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